molecular formula C9H12N2O B1489751 2-Cyclopropyl-6-ethyl-3,4-dihydropyrimidin-4-one CAS No. 1154548-87-4

2-Cyclopropyl-6-ethyl-3,4-dihydropyrimidin-4-one

Cat. No.: B1489751
CAS No.: 1154548-87-4
M. Wt: 164.2 g/mol
InChI Key: WVTXUKUQXQFKSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-6-ethyl-3,4-dihydropyrimidin-4-one (CAS 1154548-87-4) is a high-purity dihydropyrimidinone (DHPM) derivative offered for scientific research. This compound belongs to a class of heterocycles recognized for diverse biological activities and is a valuable scaffold in medicinal chemistry and drug discovery. In research applications, this compound has demonstrated significant biological potential. It exhibits anticancer properties by inhibiting cell growth and proliferation, inducing apoptosis through caspase activation pathways in various cancer cell lines . Studies also indicate neuroprotective effects , suggesting a mechanism that may involve the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells . Furthermore, its mechanism includes the selective inhibition of adenylyl cyclase type 1 (AC1) activity, pointing to its research value in areas such as chronic pain . Derivatives of the dihydropyrimidinone core have also shown antiviral potential , particularly against wild-type HIV strains, highlighting the versatility of this chemical scaffold . The compound can be efficiently synthesized via a one-pot, three-component Biginelli reaction, a classic multicomponent condensation process involving a cyclopropyl-substituted aldehyde, ethyl acetoacetate, and urea . This synthetic approach is favored for its operational simplicity and efficiency under various catalytic conditions. Attention: This product is for research use only. It is not intended for human or veterinary use.

Properties

IUPAC Name

2-cyclopropyl-4-ethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-7-5-8(12)11-9(10-7)6-3-4-6/h5-6H,2-4H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTXUKUQXQFKSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopropyl-6-ethyl-3,4-dihydropyrimidin-4-one is a compound belonging to the dihydropyrimidinone (DHPM) class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H12N2O
  • Molecular Weight : 164.2 g/mol
  • Purity : Typically 95% .

2-Cyclopropyl-6-ethyl-3,4-dihydropyrimidin-4-one functions primarily by inhibiting cell growth and proliferation through various biochemical pathways. It interacts with specific cellular targets to exert cytotoxic effects, which can lead to apoptosis in cancer cells. The compound has been shown to affect signaling pathways related to chronic pain and memory processes by selectively inhibiting adenylyl cyclase type 1 (AC1) activity .

Anticancer Activity

Research indicates that derivatives of DHPMs, including 2-Cyclopropyl-6-ethyl-3,4-dihydropyrimidin-4-one, exhibit significant anticancer properties. The compound's ability to inhibit cell proliferation has been documented in various cancer cell lines.

Neuroprotective Effects

The compound has been noted for its neuroprotective effects, which may be attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Antiviral Activity

Studies have also highlighted the antiviral potential of DHPM derivatives against HIV. For instance, modifications in the pyrimidinone scaffold have led to compounds with potent activity against wild-type HIV strains .

Case Study 1: Inhibition of AC1 Activity

A study focused on optimizing a series of pyrimidinone analogues for selective inhibition of AC1 revealed that compounds structurally similar to 2-Cyclopropyl-6-ethyl-3,4-dihydropyrimidin-4-one demonstrated low micromolar potency against AC1. The compound exhibited an IC50 value comparable to existing AC1 inhibitors, suggesting its potential as a therapeutic agent for chronic pain .

Case Study 2: Anticancer Evaluation

In a comparative evaluation of various DHPM derivatives, 2-Cyclopropyl-6-ethyl-3,4-dihydropyrimidin-4-one was found to significantly inhibit the growth of several cancer cell lines in vitro. The mechanism was linked to the induction of apoptosis through caspase activation pathways .

Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveModulates neurotransmitter systems
AntiviralInhibits HIV replication
AC1 InhibitionLow micromolar potency against AC1

Scientific Research Applications

Biological Activities

2-Cyclopropyl-6-ethyl-3,4-dihydropyrimidin-4-one exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry. Key areas of focus include:

Anticancer Activity

Research indicates that this compound demonstrates significant cytotoxicity against various cancer cell lines. It inhibits cell growth through mechanisms that involve apoptosis induction and modulation of signaling pathways related to cancer progression. For example, studies have shown that it can effectively inhibit the proliferation of breast cancer and leukemia cell lines.

Neuroprotective Effects

The compound has been associated with neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease. Its mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.

Antiviral Activity

Dihydropyrimidinone derivatives have shown promise in antiviral applications, particularly against HIV. Modifications to the pyrimidinone scaffold can enhance activity against viral strains, indicating potential for development as antiviral agents.

Case Study 1: Anticancer Evaluation

In a comparative study evaluating various DHPM derivatives, 2-Cyclopropyl-6-ethyl-3,4-dihydropyrimidin-4-one was found to significantly inhibit the growth of several cancer cell lines in vitro. The study linked its anticancer effects to apoptosis induction through caspase activation pathways, showcasing its potential as an anticancer therapeutic agent.

Case Study 2: Neuroprotection in Animal Models

A study investigated the neuroprotective effects of this compound in animal models of neurodegenerative diseases. The results indicated that treatment with 2-Cyclopropyl-6-ethyl-3,4-dihydropyrimidin-4-one led to improved cognitive functions and reduced neuronal damage, suggesting its therapeutic potential for neurodegenerative disorders.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives

Compound Name Substituents (Position) CAS Number Key Features Evidence Source
2-Cyclopropyl-6-ethyl-3,4-dihydropyrimidin-4-one Cyclopropyl (C2), Ethyl (C6) Not provided Potential metabolic stability; moderate lipophilicity Target compound
2-Chloro-6-methylpyrimidine-4-carboxylic acid Chloro (C2), Methyl (C6) 89581-58-8 High reactivity (Cl group); carboxylic acid enhances solubility
2-Hydrazinyl-6-propyl-3,4-dihydropyrimidin-4-one Hydrazinyl (C2), Propyl (C6) Not provided Hydrazinyl group enables hydrogen bonding; propyl increases hydrophobicity
4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one Fused diazepinone-pyridine system 287980-84-1 Rigid bicyclic structure; potential DNA intercalation

Key Findings:

Reactivity and Stability :

  • The chloro and methyl groups in 2-chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) confer electrophilicity, making it reactive in nucleophilic substitutions . In contrast, the cyclopropyl group in the target compound likely improves stability against metabolic oxidation.
  • The hydrazinyl substituent in 2-hydrazinyl-6-propyl-3,4-dihydropyrimidin-4-one () introduces hydrogen-bonding capacity, which may enhance target binding but reduce plasma stability due to susceptibility to hydrolysis .

The fused diazepinone system in 4-methyl-5,11-dihydro-6H-dipyrido[...]diazepin-6-one (CAS 287980-84-1) exhibits high rigidity, reducing conformational flexibility but enhancing affinity for planar targets like DNA .

Synthetic Utility :

  • The target compound’s cyclopropyl group may require specialized synthesis routes (e.g., cyclopropanation via Simmons-Smith reactions), whereas chloro or methyl derivatives are more straightforward to functionalize .

Preparation Methods

Multicomponent Condensation (Biginelli-Type Reaction)

The most common and efficient approach to synthesize dihydropyrimidinones, including 2-cyclopropyl-6-ethyl-3,4-dihydropyrimidin-4-one, is the Biginelli reaction. This method involves a one-pot, three-component condensation of:

  • An aldehyde (bearing the cyclopropyl substituent at the 2-position),
  • A β-ketoester (providing the ethyl group at the 6-position),
  • Urea or thiourea (to form the pyrimidinone core).

Typical procedure:

  • Reactants: Cyclopropyl-substituted aldehyde, ethyl acetoacetate, and urea.
  • Catalysts: Acid catalysts such as montmorillonite KSF, sulfuric acid, BF3·OEt2, or heteropolyacid-montmorillonite composites are used to enhance reaction rates and yields.
  • Conditions: Heating at elevated temperatures (e.g., 70–110°C) under stirring for 1.5 to 22 hours depending on catalyst and solvent.
  • Solvent: Solvent-free or polar solvents like ethanol or dimethylformamide (DMF) are commonly employed.
  • Outcome: High yields (often >80%) of the dihydropyrimidinone product.

Example data from literature:

Catalyst Temperature (°C) Time (hours) Yield (%) Notes
Montmorillonite KSF 90 3 85 Green catalyst, reusable
Sulfuric acid 110 1.5 80 Strong acid, requires careful handling
BF3·OEt2 70 4 88 Lewis acid catalyst
Heteropolyacid-Montmorillonite 90 2 90 Shorter reaction time, high yield

This method is favored for its operational simplicity and environmental friendliness, especially when using solid acid catalysts that allow easy recovery and reuse.

Stepwise Synthesis via β-Ketoester and Thiourea Condensation

An alternative approach involves:

  • Condensing a β-ketoester (ethyl acetoacetate derivative) with thiourea or urea to form 6-substituted-2-thiomethyl-pyrimidin-4-one intermediates.
  • Subsequent methylation or substitution reactions to introduce the cyclopropyl group at the 2-position or other modifications.

This method allows more control over substitution patterns and is useful for synthesizing analogues with diverse substituents.

Typical reaction sequence:

  • Condensation of β-ketoester with thiourea under reflux in ethanol or DMF.
  • Methylation of thiol groups using methyl iodide or similar reagents.
  • Nucleophilic substitution or cross-coupling reactions to introduce cyclopropyl or ethyl groups.

This approach is scalable and has been used in medicinal chemistry for structure-activity relationship (SAR) studies of pyrimidinone derivatives.

Cyclization Using Aldehydes, β-Dicarbonyl Compounds, and Urea Derivatives

A patented synthetic method describes the preparation of 3,4-dihydropyrimidin-2-one derivatives including cyclopropyl-substituted analogues by:

  • Mixing aldehyde (cyclopropyl-substituted), β-dicarbonyl compounds (e.g., ethyl acetoacetate), and urea in a molar ratio of 1:1:1.5.
  • Stirring and heating at 110°C for approximately 1.5 hours.
  • Monitoring reaction progress by thin-layer chromatography (TLC).
  • Cooling, filtration, and washing the product with ice water and ethanol-water mixtures.
  • Drying to obtain the pure product.

This method is efficient and suitable for large-scale synthesis with straightforward purification steps.

Catalytic and Green Chemistry Approaches

Recent research emphasizes green synthesis methods for DHPMs, including the title compound, focusing on:

  • Use of recyclable solid acid catalysts like montmorillonite KSF modified with heteropolyacids.
  • Solvent-free or aqueous media to reduce environmental impact.
  • Microwave-assisted synthesis to reduce reaction times drastically (minutes instead of hours).
  • Ionic liquids as catalysts to enhance yields and selectivity.

These methods achieve comparable or improved yields with shorter reaction times and milder conditions, aligning with sustainable chemistry principles.

Summary Table of Preparation Methods

Method Key Reactants Catalyst/Conditions Yield (%) Advantages References
Biginelli Multicomponent Reaction Cyclopropyl aldehyde, ethyl acetoacetate, urea Acid catalysts (montmorillonite, BF3·OEt2), 70–110°C, 1.5–22 h 80–90 Simple, one-pot, high yield
Stepwise β-Ketoester Condensation β-Ketoester, thiourea, methylation reagents Reflux in ethanol/DMF, methylation step 75–85 Control over substitution, scalable
Patented Cyclization Method Aldehyde, β-dicarbonyl compound, urea 110°C, 1.5 h, TLC monitoring ~80 Efficient, scalable, easy purification
Green Catalysis & Microwave Same as Biginelli Solid acid catalysts, microwave 85–95 Eco-friendly, rapid synthesis

Detailed Research Findings

  • Catalyst Efficiency: Heteropolyacid-montmorillonite KSF catalysts outperform traditional acids by reducing reaction times and increasing yields while being reusable.
  • Reaction Monitoring: TLC is effective for tracking reaction progress, ensuring optimal reaction times and preventing by-product formation.
  • Substituent Effects: The cyclopropyl group at position 2 and ethyl at position 6 influence reactivity and product stability; careful choice of aldehyde and β-ketoester precursors is critical.
  • Purification: Post-reaction workup typically involves cooling, filtration, washing with ice water and ethanol-water mixtures, and drying to isolate high-purity products.

Q & A

Basic: What are the established synthetic methodologies for 2-Cyclopropyl-6-ethyl-3,4-dihydropyrimidin-4-one?

Answer:
The synthesis typically employs modified Biginelli reactions, leveraging cyclocondensation of aldehydes, β-keto esters, and urea/thiourea derivatives. For example, ZnCl₂-catalyzed reflux in a n-heptane-toluene solvent system (1:1) under anhydrous conditions is effective for analogous 3,4-dihydropyrimidinones . Cyclopropyl and ethyl substituents can be introduced via substituted aldehydes (e.g., cyclopropanecarboxaldehyde) and ethyl acetoacetate. Post-synthesis, recrystallization from ethanol/water mixtures is recommended for purification.

Basic: What spectroscopic techniques are critical for structural validation?

Answer:

  • NMR : ¹H/¹³C NMR is essential to confirm cyclopropane ring protons (e.g., δ 0.76–0.96 ppm for cyclopropyl CH₂ groups) and ethyl substituents (δ 1.2–1.4 ppm for CH₃) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • IR : C=O stretching (~1700 cm⁻¹) and NH bands (~3200 cm⁻¹) confirm the dihydropyrimidinone core .

Advanced: How can reaction conditions be optimized to mitigate low yields in cyclopropyl-substituted dihydropyrimidinones?

Answer:
Key variables include:

VariableOptimization StrategyReference
CatalystReplace ZnCl₂ with CeCl₃·7H₂O for enhanced regioselectivity
SolventUse ionic liquids (e.g., [BMIM]BF₄) to stabilize intermediates
TemperatureGradual heating (80–100°C) reduces side reactions
Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to terminate at optimal conversion.

Advanced: How to address contradictions in NMR data caused by tautomerism in dihydropyrimidinones?

Answer:
Tautomeric equilibria (e.g., keto-enol forms) can lead to split signals. Strategies:

  • Use deuterated DMSO to stabilize the keto form.
  • Variable-temperature NMR (VT-NMR) to observe dynamic interconversion.
  • Compare with computational models (DFT calculations) to assign peaks definitively .

Analytical: What impurity profiling methods are recommended for this compound?

Answer:

  • HPLC-MS : Use C18 columns (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradients. Track impurities like des-ethyl analogs or cyclopropane ring-opened byproducts .
  • Reference Standards : Compare retention times with pharmacopeial impurities (e.g., 4-Methyl-5,11-dihydro-6H-dipyridodiazepinones) .
  • LC-UV/ELSD : Quantify non-UV-active impurities via evaporative light scattering detection.

Biological: What in vitro assays are suitable for evaluating its bioactivity?

Answer:

  • Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative strains.
  • Kinase Inhibition : Fluorescence polarization assays using recombinant kinases (e.g., EGFR or CDK2) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ calculations via nonlinear regression .

Mechanistic: How does the cyclopropyl group influence electronic properties in SAR studies?

Answer:

  • Steric Effects : Cyclopropane’s rigid geometry restricts rotational freedom, enhancing target binding specificity.
  • Electronic Effects : The ring’s strain increases electrophilicity at C2, facilitating nucleophilic attacks in prodrug activation .
  • Comparative Studies : Replace cyclopropane with cyclohexyl to assess steric/electronic contributions to potency .

Stability: What degradation pathways are observed under accelerated storage conditions?

Answer:

  • Hydrolytic Degradation : Susceptible to ring-opening in acidic/basic conditions (pH <3 or >10).
  • Oxidative Stress : LC-MS identifies hydroxylated byproducts under H₂O₂ exposure.
  • Thermal Stability : TGA/DSC shows decomposition above 200°C, with residual solvents (e.g., toluene) accelerating degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropyl-6-ethyl-3,4-dihydropyrimidin-4-one
Reactant of Route 2
2-Cyclopropyl-6-ethyl-3,4-dihydropyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.